2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
Overview
Description
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is an organic compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol . This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a 2,3-dihydro-1,4-benzodioxin ring system. It is used in various chemical reactions and has applications in scientific research.
Biochemical Analysis
Biochemical Properties
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering the conformation of proteins, thereby affecting their activity.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes or cell cycle regulation. Additionally, this compound can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, and modulate their activity . This modulation can occur through enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering their activity and affecting metabolic flux . For example, the compound may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one typically involves the bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for the addition of reagents and temperature control can further optimize the process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions using solvents like ethanol or dimethylformamide.
Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Ethanol, dimethylformamide, amines, thiols, alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
- Substituted ethanones
- Carboxylic acids
- Alcohols
Scientific Research Applications
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. In biological systems, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit biofilm formation .
Comparison with Similar Compounds
- 2-Bromo-2′-chloroacetophenone
- 3-Bromobenzyl chloride
- 2-Bromo-3′,4′-dichloroacetophenone
- 2-Bromo-2′,4′-difluoroacetophenone
Comparison: 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is unique due to the presence of the 2,3-dihydro-1,4-benzodioxin ring system, which imparts specific chemical properties and reactivity. Compared to other bromoacetophenone derivatives, this compound exhibits distinct reactivity patterns and potential biological activities, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSHRKYOZTZFCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379865 | |
Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4629-54-3 | |
Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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